What is the structure of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside?
What is the structure of Methyl 2,3,4,6-tetra-O-acetyl-A-D-glucopyranoside?
An In-Depth Technical Guide to the Structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
Abstract
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a synthetically crucial derivative of D-glucose, a fundamental monosaccharide in biology. By protecting the hydroxyl groups with acetyl moieties and installing a methyl group at the anomeric center, this compound becomes a versatile intermediate in organic synthesis. Its stability and defined stereochemistry make it an ideal building block for the construction of complex oligosaccharides, glycoconjugates, and glycosylated natural products. This guide provides a detailed exploration of its molecular structure, stereochemical configuration, and conformational preferences. Furthermore, it outlines a standard laboratory synthesis, methods for structural characterization, and its applications in the fields of chemical biology and drug development, offering a comprehensive resource for researchers and scientists.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any chemical entity is to establish its identity and physical characteristics. These properties are critical for handling, reaction setup, and purification.
| Property | Value | Source |
| IUPAC Name | [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methoxyoxan-2-yl]methyl acetate | [1] |
| CAS Number | 604-70-6 | [2] |
| Molecular Formula | C₁₅H₂₂O₁₀ | [2] |
| Molecular Weight | 362.33 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 100-102 °C | [5] |
| Solubility | Sparingly soluble in ethanol | [5] |
| Storage | 2-8°C |
Detailed Molecular Structure
The structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is best understood by dissecting its core components, stereochemistry, and the nature of its substituents.
The Glucopyranoside Core
The molecule is built upon a D-glucopyranose ring, which is a six-membered cyclic hemiacetal of glucose. The "pyranose" designation indicates its structural similarity to the heterocyclic compound pyran. In this derivative, the anomeric hydroxyl group has been converted into a methyl glycoside, forming a stable acetal.
Stereochemistry: The "α-D" Configuration
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"D" Configuration: This refers to the stereochemistry at the C5 position. In the Fischer projection of the open-chain form of glucose, the hydroxyl group on the chiral carbon furthest from the carbonyl group (C5) is on the right side, defining it as a D-sugar.
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"α" Anomeric Configuration: The formation of the pyranose ring creates a new stereocenter at C1, known as the anomeric carbon. In the α-anomer, the substituent at C1 (the methoxy group, -OCH₃) is on the opposite face of the ring from the substituent at C5 (the -CH₂OAc group). This axial orientation of the methoxy group is a defining feature.
The complete stereochemical designation according to the Cahn-Ingold-Prelog system is (2R, 3R, 4S, 5R, 6S).[1]
Substituents: Acetyl and Methyl Groups
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Tetra-O-acetyl Groups: The four free hydroxyl groups of methyl α-D-glucopyranoside (at positions C2, C3, C4, and C6) are protected as acetyl esters (-OAc). This is a critical modification for several reasons:
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Increased Solubility: It enhances solubility in common organic solvents, facilitating reactions in non-aqueous media.
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Prevention of Side Reactions: The acetyl groups act as protecting groups, preventing the hydroxyls from participating in undesired side reactions during subsequent synthetic steps.
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Activation/Deactivation: They can influence the reactivity of the glycosidic bond.
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Methyl Glycoside: The anomeric position (C1) is capped with a methyl group (-OCH₃). This methyl glycosidic bond is generally stable under a range of conditions but can be cleaved under specific acidic conditions if required.
Molecular Visualization
The two-dimensional structure, highlighting the connectivity and stereochemistry, can be represented as follows:
Caption: 2D structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.
Synthesis and Experimental Protocol
The most direct and efficient synthesis involves the peracetylation of commercially available methyl-α-D-glucopyranoside.[5] This approach is favored for its high yield and straightforward procedure.
Causality of Experimental Design
The chosen protocol utilizes acetic anhydride as the acetylating agent and pyridine as both a solvent and a catalyst.
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Acetic Anhydride ((CH₃CO)₂O): This is an inexpensive and powerful acetylating agent that readily reacts with hydroxyl groups.
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Pyridine: It serves a dual purpose. First, it acts as a base to neutralize the acetic acid byproduct formed during the reaction, driving the equilibrium towards the product. Second, it acts as a nucleophilic catalyst, activating the acetic anhydride to accelerate the acetylation process. The reaction is typically stirred overnight to ensure complete conversion.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[6]
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Reaction Setup: To a suitable round-bottom flask, add methyl α-D-glucopyranoside (1.0 g).
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Solvent and Reagent Addition: Cool the flask in an ice bath and add pyridine (3.0 mL), followed by the slow addition of acetic anhydride (3.0 mL).
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Reaction: Remove the ice bath and stir the mixture at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Quenching and Extraction: Transfer the reaction mixture to a separatory funnel containing ethyl acetate (EtOAc, 50 mL).
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Aqueous Wash: Wash the organic layer sequentially with 2 N HCl, saturated NaHCO₃ solution, and finally with brine. This removes pyridine and excess reagents.
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Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the resulting crude product by crystallization from a mixture of ethyl acetate and hexane to afford the pure title compound in near-quantitative yield.[6]
Structural Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is employed for unambiguous structural elucidation.
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¹H NMR Spectroscopy: This technique provides information about the chemical environment of each proton. Key signals include:
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Four distinct singlets in the ~2.0-2.1 ppm region, corresponding to the 12 protons of the four acetyl groups.
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A singlet around 3.4 ppm for the three protons of the anomeric methoxy group.
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A series of multiplets in the 3.7-5.5 ppm range corresponding to the seven protons on the pyranose ring. The coupling constants between these protons are diagnostic for determining their relative stereochemistry.[7]
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¹³C NMR Spectroscopy: This provides a count of the unique carbon atoms. The spectrum will show distinct signals for the methyl carbon of the methoxy group, the four carbonyl carbons and four methyl carbons of the acetyl groups, and the six carbons of the glucose ring.
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Mass Spectrometry (MS): This technique confirms the molecular weight of the compound (362.33 g/mol ).[3]
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Optical Rotation: Measurement of the specific rotation confirms the bulk enantiopurity of the sample and is characteristic of the D-configuration.
Applications in Research and Drug Development
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is not typically a final drug product but rather a critical intermediate in the synthesis of more complex molecules.[5]
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Glycosylation Chemistry: It can be converted into a glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate) and used to attach a glucose unit to another molecule, forming a glycosidic bond. This is a fundamental transformation in the synthesis of oligosaccharides and glycoconjugates.
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Drug Development: Many therapeutic agents are glycosylated to improve their pharmacological properties, such as solubility, stability, and bioavailability.[4] This protected glucose derivative serves as a key starting material for synthesizing these glycosylated drugs.
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Biochemical Probes: It is used to synthesize probes for studying carbohydrate-protein interactions, which are central to cellular recognition, signaling, and disease pathology.[4]
Conclusion
The structure of Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside is a classic example of chemical modification to transform a natural sugar into a versatile synthetic building block. Its well-defined α-D-glucopyranoside core, coupled with the strategic placement of acetyl protecting groups, provides chemists with a stable and reliable intermediate. A thorough understanding of its stereochemistry, synthesis, and characterization is essential for its effective use in advancing carbohydrate chemistry and supporting the development of novel therapeutics.
References
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Title: A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study Source: MDPI URL: [Link]
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Title: Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside Source: PubChem URL: [Link]
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Title: Deacetylation of methyl 2,3,4,6-tetra- O -acetyl- - D... Source: ResearchGate URL: [Link]
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Title: Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid Source: Wikipedia URL: [Link]
- Title: A kind of synthetic method of 2,3,4,6 tetrabenzyl D glucopyranoses Source: Google Patents URL
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Title: Supporting information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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Title: 2,3,4,6-Tetra-O-acetyl-D-glucopyranose Source: SpectraBase URL: [Link]
Sources
- 1. Buy Online CAS Number 604-70-6 - TRC - Methyl 2,3,4,6-Tetra-O-acetyl-Alpha-D-glucopyranoside | LGC Standards [lgcstandards.com]
- 2. Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside | CAS 604-70-6 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Methyl 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside | C15H22O10 | CID 2728821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Methyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranosid – Wikipedia [de.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
